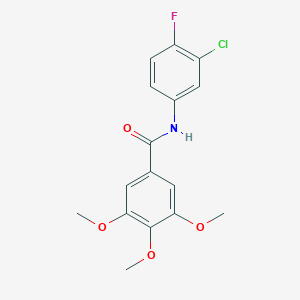
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide, also known as CFMTB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. CFMTB is a derivative of the natural compound, trimethoxyphenethylamine, and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the activity of enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has also been found to activate the AMPK signaling pathway, which is involved in cellular energy regulation and has been implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the production of inflammatory cytokines, reduce the activation of immune cells, and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its stability and ease of synthesis. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide is also relatively non-toxic and has been found to have low side effects. However, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to determine the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide for these conditions. Additionally, research is needed to investigate the potential off-target effects of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide and its interactions with other drugs. Finally, research is needed to develop new synthesis methods for N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide that are more efficient and environmentally friendly.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-chloro-4-fluoroaniline in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to yield N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic effects in a range of conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide can reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disease research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
Molekularformel |
C16H15ClFNO4 |
|---|---|
Molekulargewicht |
339.74 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15ClFNO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-12(18)11(17)8-10/h4-8H,1-3H3,(H,19,20) |
InChI-Schlüssel |
APOWTUGUFJKTFO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



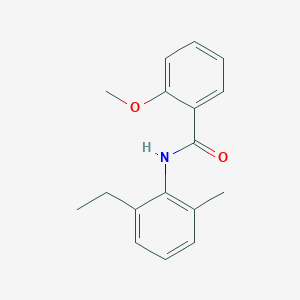
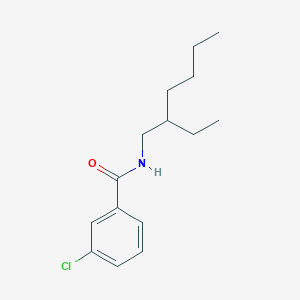
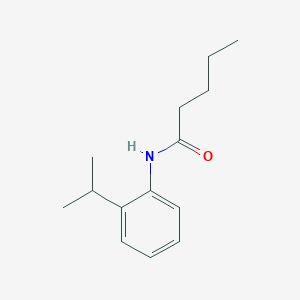
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)

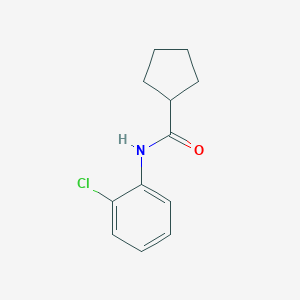
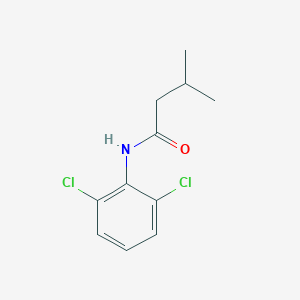




![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)